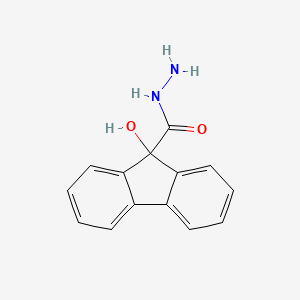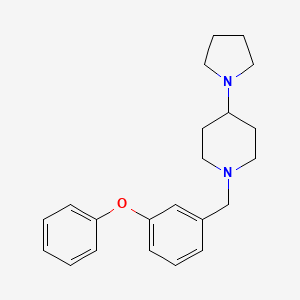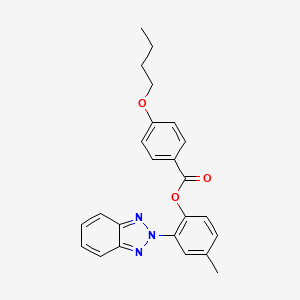![molecular formula C21H20N2O5 B10886313 {2-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B10886313.png)
{2-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETIC ACID is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a phenoxyacetic acid moiety, and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETIC ACID typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the condensation of hydrazine with an appropriate β-diketone. The resulting pyrazole intermediate is then subjected to further functionalization to introduce the phenoxyacetic acid moiety and the ethoxy group. The final step often involves the formation of the ester linkage under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the concentration of reactants. Catalysts may also be employed to enhance reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: It can be used in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism by which 2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETIC ACID exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxy-1-((2’-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid: This compound shares structural similarities with 2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETIC ACID, particularly in the presence of the ethoxy and phenoxy groups.
2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: Another similar compound, which acts as a peroxisome proliferator-activated receptor agonist.
Uniqueness
What sets 2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETIC ACID apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C21H20N2O5 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
2-[2-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H20N2O5/c1-3-27-19-12-15(9-10-18(19)28-13-20(24)25)11-17-14(2)22-23(21(17)26)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3,(H,24,25)/b17-11+ |
InChI-Schlüssel |
YQISAUNAYCDUSG-GZTJUZNOSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)OCC(=O)O |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(3-nitrophenyl)-2-oxoethyl] 2-[(3,5-ditert-butylbenzoyl)amino]acetate](/img/structure/B10886250.png)
![3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile](/img/structure/B10886261.png)
![4-{[4-(3-Bromobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B10886263.png)
![(2,3-Dimethoxyphenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10886268.png)
![4-{1-[4-(Cinnamoyloxy)phenyl]-3-oxo-1,3-dihydro-1-isobenzofuranyl}phenyl 3-phenylacrylate](/img/structure/B10886273.png)
![2-(3,4-dichlorophenyl)-5-methyl-4-[(E)-(5-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazol-3-one](/img/structure/B10886274.png)



![5-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10886293.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10886302.png)

![4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate](/img/structure/B10886319.png)
